
2,7-Dimethylquinoline-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethylquinoline-5,8-dione is a nitrogen-containing heterocyclic compound with significant importance in various fields of chemistry and biology It is a derivative of quinoline, characterized by the presence of two methyl groups at positions 2 and 7 and two ketone groups at positions 5 and 8
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylquinoline-5,8-dione typically involves the Friedländer quinoline synthesis, which is a well-known method for constructing quinoline derivatives. The key steps include the condensation of aniline derivatives with ketones followed by cyclization and oxidation processes. For instance, the reaction of 2,7-dimethylaniline with 1,3-diketones under acidic conditions can yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction environments to facilitate efficient production. Light-induced oxygenation of 8-hydroxyquinoline is another method that has been explored for the preparation of quinoline-5,8-diones .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethylquinoline-5,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives with specific functionalities.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-5,8-dione derivatives, while reduction can produce quinoline-5,8-diol compounds .
Scientific Research Applications
2,7-Dimethylquinoline-5,8-dione has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Medicinal Chemistry: The compound exhibits significant anticancer, antimalarial, and anti-inflammatory activities, making it a valuable scaffold for drug development.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Industrial Applications: The compound’s ability to form complexes with transition metals makes it useful in material science and catalysis.
Mechanism of Action
The mechanism of action of 2,7-Dimethylquinoline-5,8-dione involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its ability to form complexes with metals also plays a role in its biological activity, affecting the redox state and signaling pathways within cells .
Comparison with Similar Compounds
Quinoline-5,8-dione: Shares the quinoline core structure but lacks the methyl groups at positions 2 and 7.
2,3-Dimethylquinoline-5,8-dione: Similar structure with methyl groups at different positions.
8-Hydroxyquinoline: A precursor in the synthesis of quinoline-5,8-diones with hydroxyl functionality.
Uniqueness: 2,7-Dimethylquinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 2 and 7 enhances its stability and reactivity compared to other quinoline derivatives .
Properties
CAS No. |
64636-84-6 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2,7-dimethylquinoline-5,8-dione |
InChI |
InChI=1S/C11H9NO2/c1-6-5-9(13)8-4-3-7(2)12-10(8)11(6)14/h3-5H,1-2H3 |
InChI Key |
BYMWMSYFGDGSCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C=C(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


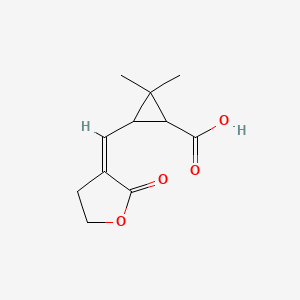

![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid](/img/structure/B12900540.png)
![1-[4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethan-1-one](/img/structure/B12900547.png)
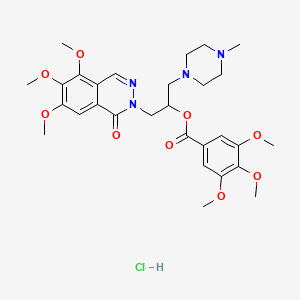
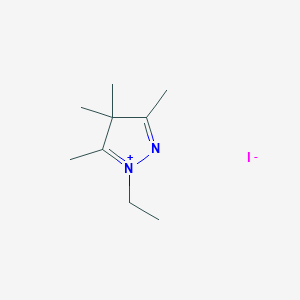
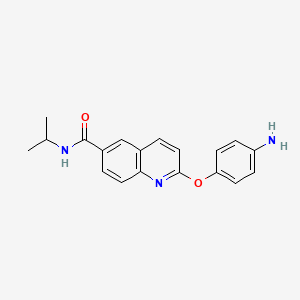
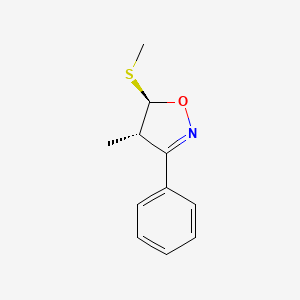
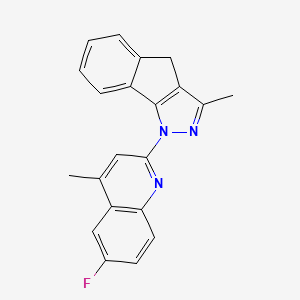
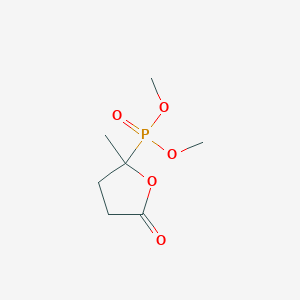
![1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine](/img/structure/B12900605.png)
![6-Phenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900611.png)


